molecular formula C12H16O4 B2639915 (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid CAS No. 1256276-95-5

(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid

Cat. No. B2639915
M. Wt: 224.256
InChI Key: KXRWQFPKBCDLIB-JQCXWYLXSA-N
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Description

(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.256. The purity is usually 95%.
BenchChem offers high-quality (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Approaches

A study by Föhlisch et al. (2002) explored the synthesis of spiro[2.4]hepta-4,6-dienes, closely related to the compound . This research demonstrates the potential of using solvolysis reactions and desulfurization processes in creating derivatives of spiro compounds, indicating possible pathways for synthesizing variations of (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro compounds (Föhlisch, Abu Bakr, & Fischer, 2002).

Cation Generation and Rearrangement

Research by Kirmse et al. (1992) investigated the generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations. This study is significant for understanding the reactivity and transformation of spiro compounds under different conditions, which could be relevant for the manipulation of (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro compounds (Kirmse, Landscheidt, & Schleich, 1992).

Catalytic Dimerization and Polymerization

Zhemilev et al. (1981) and Seehof and Risse (1993) explored the catalytic homodimerization and ring-opening metathesis polymerization of spiro compounds, respectively. These studies provide insight into how spiro compounds can be used in creating complex hydrocarbons and polymers, potentially applicable to (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro compounds (Zhemilev et al., 1981); (Seehof & Risse, 1993).

Stereochemical Analysis

Khalilov et al. (1990) conducted a stereochemical analysis of dimerization products of a spiro compound using 13C NMR spectroscopy. This research could be pivotal for understanding the stereochemistry of (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro compounds and their derivatives (Khalilov et al., 1990).

Medium Effects and Stereomutation

Cordes and Berson (1996) studied the effects of various solvents on the rates of stereomutation in related spiro compounds. This research is relevant for understanding how different environments affect the stability and reactivity of spiro compounds like (1S,2R,3R,4R)-3-(methoxycarbonyl)spiro (Cordes & Berson, 1996).

properties

IUPAC Name

(1S,2R,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h6-9H,2-5H2,1H3,(H,13,14)/t6-,7+,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRWQFPKBCDLIB-JQCXWYLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1C(=O)O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@@H]([C@H]1C(=O)O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3R,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylicacid

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